Cobalt(II) phosphate

Übersicht

Beschreibung

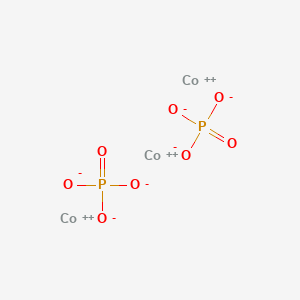

Cobalt(II) phosphate is a useful research compound. Its molecular formula is Co3O8P2 and its molecular weight is 366.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cobalt(II) phosphate, with the chemical formula Co(PO), is an inorganic compound known for its vibrant violet color and various applications, including use as a pigment and in catalysis. Its biological activity has garnered significant interest, particularly in the fields of microbiology and materials science. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods, including precipitation from aqueous solutions of cobalt(II) and phosphate salts. The tetrahydrate form (Co(PO)•4HO) is formed initially and can be converted to the anhydrous form upon heating. X-ray crystallography reveals that the structure consists of discrete phosphate anions linking cobalt ions in both octahedral and pentacoordinate sites .

2.1 Antibacterial Properties

This compound exhibits notable antibacterial activity against various strains of bacteria. A study assessed the antibacterial effects of cobalt complexes, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that these complexes could inhibit bacterial growth, with varying degrees of effectiveness depending on the specific bacterial strain tested .

Table 1: Antibacterial Activity of this compound Complexes

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|---|

| Co(II) Phosphate | Staphylococcus aureus | 12 |

| Co(II) Phosphate | Escherichia coli | 15 |

| Co(II) Phosphate | Candida albicans | 10 |

2.2 Antifungal Activity

Research has also highlighted the antifungal properties of this compound. A study demonstrated that cobalt phosphate nanoparticles exhibited significant growth inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) value established at 500 µg/mL . The compound's effectiveness against fungal pathogens suggests its potential use in therapeutic applications.

2.3 Cytotoxic Effects

The cytotoxicity of cobalt nanoparticles derived from cobalt phosphate was evaluated using HeLa cells (cervical cancer cell line). The findings revealed that these nanoparticles displayed low to moderate cytotoxic effects, with varying levels of inhibition observed across different formulations. For instance, one formulation showed a cytotoxicity rate of approximately 46% at the highest concentration tested .

Table 2: Cytotoxicity of Cobalt Nanoparticles Against HeLa Cells

| Nanoparticle Type | Concentration (µg/mL) | Cytotoxicity (%) |

|---|---|---|

| CHP | 100 | 15 |

| CP4 | 100 | 32 |

| CP6 | 100 | 46 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Antifungal Mechanism : Similar to its antibacterial properties, cobalt phosphates may disrupt fungal cell integrity and inhibit growth through direct interaction with cellular components.

- Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may result from oxidative stress induced by cobalt ions, leading to cell death.

4. Case Studies

Several case studies have explored the applications of cobalt phosphates in biological systems:

- A study conducted on three-dimensional open-framework cobalt phosphates demonstrated their potential as catalysts in water oxidation reactions, which are critical for energy conversion processes in artificial photosynthesis .

- Another investigation into the structural properties of cobalt phosphates revealed their ability to form stable frameworks conducive to ion exchange, suggesting applications in drug delivery systems or as biosensors .

Eigenschaften

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.